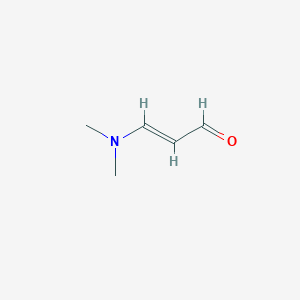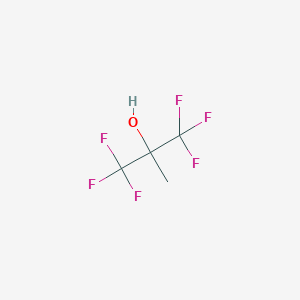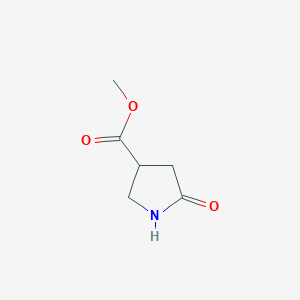
N,N'-Di-4-pyridinyl-methanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-dipyridin-4-ylmethanediamine is an organic compound with the molecular formula C11H12N4. It is characterized by two pyridine rings connected by a central methane group. This compound acts as a bidentate chelating ligand, meaning it can bind to a metal ion through two nitrogen atoms from its pyridine rings. This ability makes it valuable in coordination chemistry for the synthesis of metal complexes with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N’-dipyridin-4-ylmethanediamine can be synthesized through various synthetic routes. One common method involves the reaction of 4-aminopyridine with formaldehyde under controlled conditions. The reaction typically proceeds as follows:
Reactants: 4-aminopyridine and formaldehyde.
Conditions: The reaction is carried out in a solvent such as methanol or ethanol, with the addition of a catalyst like hydrochloric acid.
Procedure: The mixture is heated under reflux for several hours, leading to the formation of N,N’-dipyridin-4-ylmethanediamine.
Industrial Production Methods
While specific industrial production methods for N,N’-dipyridin-4-ylmethanediamine are not widely documented, the compound’s synthesis on a larger scale would likely involve optimization of the laboratory-scale methods. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-dipyridin-4-ylmethanediamine undergoes various chemical reactions, including:
Coordination Reactions: It forms coordination complexes with metal ions such as copper, nickel, and lanthanides.
Substitution Reactions: The pyridine rings can participate in substitution reactions, where functional groups are replaced by other groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Common Reagents and Conditions
Coordination Reactions: Common reagents include metal salts like copper(II) chloride, nickel(II) nitrate, and lanthanide nitrates.
Substitution Reactions: Reagents such as halogens, alkyl halides, and acyl chlorides are used under conditions like reflux or room temperature.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
Coordination Complexes: Metal complexes with varying geometries and properties.
Substituted Derivatives: Compounds with different functional groups attached to the pyridine rings.
Oxidized or Reduced Forms: Compounds with altered oxidation states of the nitrogen atoms.
Applications De Recherche Scientifique
N,N’-dipyridin-4-ylmethanediamine has diverse applications in scientific research:
Coordination Chemistry:
Supramolecular Chemistry: The compound participates in self-assembly processes to form supramolecular structures, useful in developing functional materials like porous materials for gas storage and sensors.
Organic Synthesis: It serves as a catalyst or ligand in various organic reactions.
Biomedical Research: Investigations into its interactions with biological molecules and potential therapeutic applications are ongoing.
Mécanisme D'action
The mechanism by which N,N’-dipyridin-4-ylmethanediamine exerts its effects involves its ability to act as a bidentate chelating ligand. The nitrogen atoms in the pyridine rings can coordinate with metal ions, forming stable complexes. These complexes can exhibit unique properties, such as catalytic activity or luminescence, depending on the metal ion and the coordination environment.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A tricationic compound with similar chelating properties.
4,4’-Bipyridine: Another bidentate ligand with two pyridine rings but without the central methane group.
Uniqueness
N,N’-dipyridin-4-ylmethanediamine is unique due to its central methane group, which provides flexibility in the coordination geometry and enhances its ability to form stable complexes with a wide range of metal ions.
Propriétés
IUPAC Name |
N,N'-dipyridin-4-ylmethanediamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-5-12-6-2-10(1)14-9-15-11-3-7-13-8-4-11/h1-8H,9H2,(H,12,14)(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTPBKQQLZGLPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NCNC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


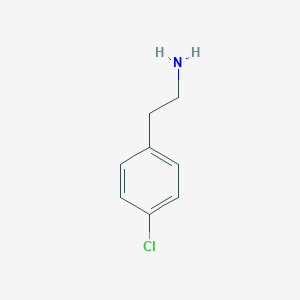


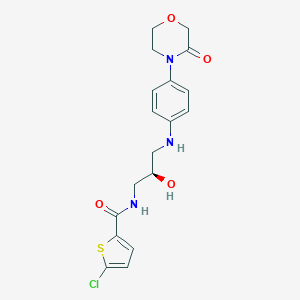
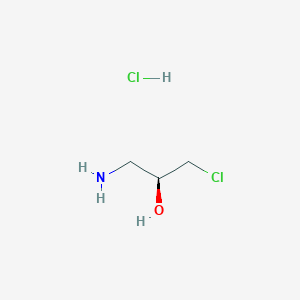
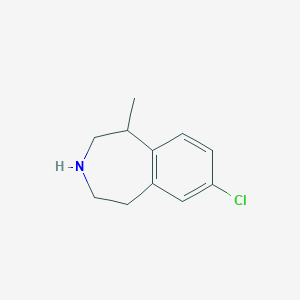
![8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B57591.png)


